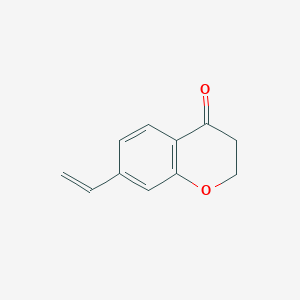
7-Vinylchroman-4-one
Descripción general
Descripción
7-Vinylchroman-4-one, also known as 2H-chromen-2-one, is an organic compound with the chemical formula C10H8O2. It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, including 7-Vinylchroman-4-one, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic methods of preparation reported on chroman-4-one derivatives have been improved from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of 7-Vinylchroman-4-one can be determined using techniques such as X-ray crystallography . The molecular weight is 174.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving 7-Vinylchroman-4-one can be studied using various electroanalytical tools . These tools can be used to monitor redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Vinylchroman-4-one can be determined using various techniques. These properties are influenced by the chemistry of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Chroman-4-one, which includes 7-Vinylchroman-4-one, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Anticancer Activity
Natural and synthetic chromanone analogs, including 7-Vinylchroman-4-one, show various biological activities such as anticancer . They have been used in the development of potential anticancer drugs .
Antioxidant Activity
Chromanone analogs also exhibit antioxidant activity . This property makes them useful in the development of drugs and supplements aimed at combating oxidative stress .
Antimicrobial and Antifungal Activity
These compounds have been found to have antimicrobial and antifungal properties . This makes them valuable in the development of new antimicrobial and antifungal agents .
Anti-inflammatory Activity
Chromanone analogs have shown anti-inflammatory activity . They can be used in the development of drugs for conditions associated with inflammation .
Cosmetic Applications
7-Vinylchroman-4-one derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs . They have also been used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
Synthesis of Novel Compounds
The chroman-4-one framework, including 7-Vinylchroman-4-one, acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
Antiviral Activity
Chromanone analogs have shown antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Direcciones Futuras
Mecanismo De Acción
Target of Action
7-Vinylchroman-4-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been found to exhibit a wide range of pharmacological activities Chroman-4-one derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
The broad spectrum of biological activities exhibited by chroman-4-one derivatives suggests that these compounds may interact with their targets in a variety of ways, potentially altering their function or activity
Biochemical Pathways
Given the diverse biological activities associated with Chroman-4-one derivatives, it is likely that this compound affects multiple pathways
Result of Action
Chroman-4-one derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels
Propiedades
IUPAC Name |
7-ethenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZXGQQIPXSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Vinylchroman-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

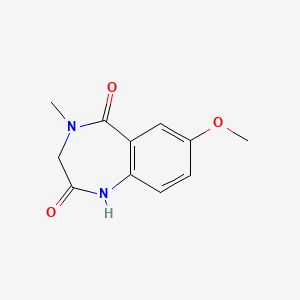

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)
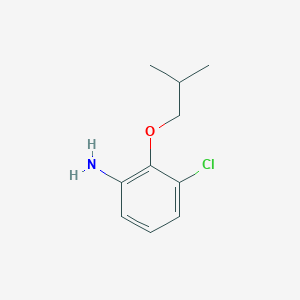
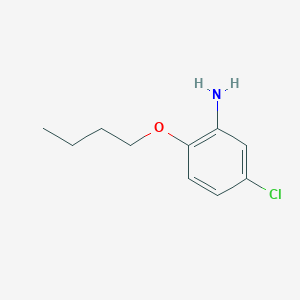
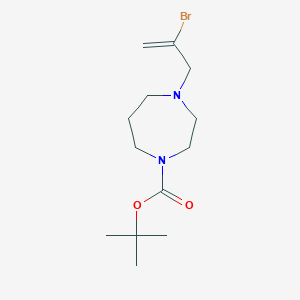

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)
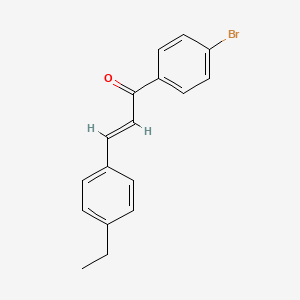

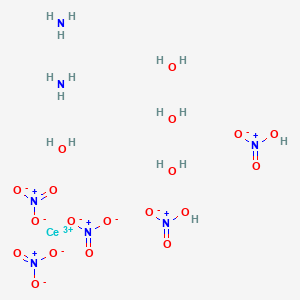
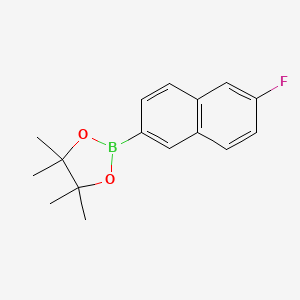
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)